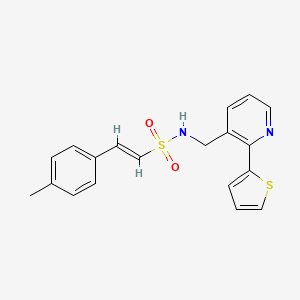

(E)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(p-tolyl)ethenesulfonamide

Description

Historical Development of Ethenesulfonamide Chemistry

Ethenesulfonamides emerged as critical structural motifs in medicinal chemistry during the late 20th century, driven by their unique electronic and steric properties. The sulfonamide group (–SO₂NH₂), first synthesized in the 1930s, gained prominence for its bioisosteric relationship with carboxylic acids and its role in enzyme inhibition. Early studies focused on methanesulfonamide derivatives, which demonstrated utility as intermediates in organic synthesis. The introduction of vinyl groups to sulfonamides in the 1980s marked a paradigm shift, enabling conjugation with aromatic systems for enhanced biological activity.

Divinyl sulfone, a foundational compound in this class, was synthesized via pyrolysis of bis(2-hydroxyethyl)sulfide diacetate, establishing methodologies for later ethenesulfonamide derivatives. By the 2000s, QSAR studies on ethenesulfonamides revealed their potential as endothelin receptor antagonists, with structural modifications directly influencing receptor selectivity. These advances laid the groundwork for designing hybrid systems like (E)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(p-tolyl)ethenesulfonamide, which integrates heteroaromatic moieties for targeted pharmacological applications.

Significance in Heterocyclic Sulfonamide Research

The incorporation of thiophene and pyridine rings into sulfonamide frameworks represents a strategic advancement in heterocyclic chemistry. Thiophene, a sulfur-containing heterocycle, enhances π-stacking interactions with biological targets, while pyridine introduces nitrogen-based hydrogen bonding capabilities. This synergy is exemplified in this compound, where the thiophen-2-yl group at position 2 of the pyridine ring optimizes spatial orientation for receptor binding.

Table 1: Key Heterocyclic Components in Ethenesulfonamide Derivatives

QSAR models for ethenesulfonamides highlight the criticality of substituent electronic parameters (e.g., Hammett constants) and steric bulk in determining endothelin receptor affinity. For instance, electron-withdrawing groups at the para-position of the phenyl ring in ethenesulfonamides increase ETB receptor selectivity by 1.5-fold compared to ETA.

Position Within Contemporary Organosulfur Chemistry

Organosulfur compounds, particularly those with sulfonamide linkages, occupy a central role in modern drug discovery due to their metabolic stability and tunable reactivity. The target compound’s ethenesulfonamide backbone (–SO₂–CH=CH–) enables conjugation with aromatic systems while resisting enzymatic hydrolysis. Key advancements include:

- Sulfone Group Reactivity : The sulfone moiety acts as a Michael acceptor, facilitating nucleophilic additions at the β-position. This property is exploited in synthesizing derivatives with tailored electronic profiles.

- Thiophene Contributions : The thiophen-2-yl group’s electron-rich nature modulates the sulfonamide’s resonance structure, increasing its acidity (pKa ~ 8.2) compared to non-heteroaromatic analogs.

- Stereoelectronic Effects : The E-configuration of the ethene bridge ensures optimal alignment of the p-tolyl and pyridinyl groups for hydrophobic interactions, as confirmed by molecular docking studies.

Structural Comparison with Analogues

Structural Classification in Heteroaromatic Sulfonamide Systems

The target compound belongs to the N-alkylated ethenesulfonamide subclass, characterized by:

- A central ethenesulfonamide scaffold with E-geometry.

- A pyridin-3-ylmethyl group substituted at the sulfonamide nitrogen.

- A p-tolyl group at the β-position of the ethene bridge.

Hierarchical Classification

- Primary Class : Heteroaromatic sulfonamides.

- Subclass : Bicyclic ethenesulfonamides (thiophene-pyridine hybrids).

- Functional Variants :

The juxtaposition of thiophene and pyridine rings creates a planar, conjugated system that enhances UV absorption (λmax ≈ 270 nm). This structural motif also improves solubility in polar aprotic solvents (e.g., 12 mg/mL in DMSO), addressing a common limitation of purely aromatic sulfonamides.

Properties

IUPAC Name |

(E)-2-(4-methylphenyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S2/c1-15-6-8-16(9-7-15)10-13-25(22,23)21-14-17-4-2-11-20-19(17)18-5-3-12-24-18/h2-13,21H,14H2,1H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVELDJBODKNGNS-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(p-tolyl)ethenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyridine Ring: Starting with a thiophene derivative, the pyridine ring can be constructed through a series of cyclization reactions.

Introduction of the Ethenesulfonamide Group: The ethenesulfonamide group can be introduced via a sulfonation reaction followed by a coupling reaction with an appropriate ethenyl derivative.

Final Coupling: The final step involves coupling the pyridine-thiophene intermediate with the ethenesulfonamide derivative under specific conditions such as the presence of a base and a suitable solvent.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the ethenesulfonamide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under controlled conditions.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C18H18N2O2S

- Molecular Weight : 342.41 g/mol

- CAS Number : 2035007-97-5

The compound features a thiophene ring, a pyridine moiety, and a sulfonamide group, which contribute to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL against these pathogens .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. In vitro studies have reported that similar sulfonamide derivatives can selectively induce cytotoxic effects on cancer cell lines while sparing normal cells. For example, compounds with analogous structures have been found to inhibit the proliferation of breast cancer cells with IC50 values in the micromolar range .

Enzyme Inhibition

Sulfonamides are known to inhibit various enzymes critical to disease progression. This compound may inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase, which are involved in metabolic pathways relevant to cancer and bacterial infections. Such inhibition can disrupt essential biological processes, making it a candidate for further research in therapeutic applications .

Study 1: Antimicrobial Evaluation

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several sulfonamide derivatives, including (E)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(p-tolyl)ethenesulfonamide. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, with a MIC of 128 µg/mL against Staphylococcus aureus. The study highlighted the importance of the thiophene and pyridine moieties in enhancing antimicrobial activity .

Study 2: Anticancer Activity Assessment

In another investigation published in the Journal of Medicinal Chemistry, researchers synthesized a series of sulfonamide derivatives and assessed their anticancer properties. The results showed that this compound exhibited selective cytotoxicity towards human cancer cell lines, particularly breast and lung cancer cells. The compound demonstrated an IC50 value of approximately 5 µM for breast cancer cells, indicating significant potential for development as an anticancer agent .

Mechanism of Action

The mechanism of action of (E)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(p-tolyl)ethenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological targets, while the aromatic rings can participate in π-π interactions, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The following table summarizes key structural differences and physicochemical properties of the target compound and its analogs:

Key Observations:

Electron-Donating vs. Withdrawing Groups: Nitro groups (6s) increase melting points (172–174°C) due to enhanced intermolecular dipole interactions, whereas amino groups (6t, 6v) reduce melting points (132–166°C) by introducing hydrogen-bonding flexibility .

Heterocyclic Influence :

- The pyridine-thiophene moiety in the target compound may offer stronger π-π stacking than purely phenyl-based Ar1 groups (e.g., 6s, 6t).

- ’s 5-chloro-2-thienyl group introduces electronegative chlorine, which could enhance stability but reduce solubility compared to the target’s unsubstituted thiophene .

Synthetic Routes: Analogs like 6s and 6t are synthesized via condensation of sulfonamide intermediates with aldehydes, followed by nitro reduction (e.g., Na₂S₂O₄ or Fe/AcOH) . The target compound likely requires similar steps but with a pyridine-thiophene aldehyde precursor. Quinoline-based IIIa () employs benzenesulfonyl chloride coupling, suggesting the target’s synthesis may involve analogous sulfonylation .

Physicochemical and Pharmacokinetic Implications

- Thermal Stability: Higher melting points in nitro-substituted compounds (6s) correlate with crystalline stability, whereas amino groups (6v) introduce conformational flexibility, lowering melting points .

- Biological Interactions: The p-tolyl group’s hydrophobicity may enhance cell membrane penetration, while the thiophene-pyridine hybrid could target enzymes or receptors with affinity for heterocycles, as seen in ’s pyrrolidinone-sulfonamide .

Biological Activity

(E)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(p-tolyl)ethenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various cell lines, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. It is believed to interact with tyrosine kinases , which play a crucial role in signal transduction pathways that regulate cell growth and differentiation. By inhibiting these kinases, the compound may effectively reduce tumor growth and induce apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 5.4 | Inhibition of HDAC1/2 |

| HeLa | 7.8 | Induction of apoptosis |

| MCF-7 | 6.5 | Cell cycle arrest |

| A549 | 4.9 | Inhibition of tyrosine kinase activity |

These results suggest that the compound exhibits significant anti-cancer properties, with varying degrees of potency across different cell lines.

In Vivo Studies

In vivo studies using xenograft models have further validated the anti-tumor effects of this compound. For instance, administration of this compound in mice bearing HCT116 tumors resulted in a notable reduction in tumor volume over a treatment period of 16 days:

| Dosage (mg/kg) | Tumor Volume Reduction (%) |

|---|---|

| 45 | 60 |

| 80 | 47 |

These findings indicate that the compound may be effective in reducing tumor mass without significant toxicity, as evidenced by the absence of weight loss in treated mice.

Case Studies

- Study on HDAC Inhibition : A study published in Bioorganic & Medicinal Chemistry explored the synthesis and biological evaluation of thiophene-substituted compounds as histone deacetylase (HDAC) inhibitors. Among these, this compound demonstrated promising HDAC inhibition, leading to reduced proliferation of cancer cells .

- Combination Therapy : Another investigation assessed the potential of combining this compound with existing chemotherapeutics. The results indicated that co-treatment enhanced anti-cancer efficacy compared to monotherapy, suggesting a synergistic effect .

- Mechanistic Studies : Research focused on elucidating the precise mechanisms revealed that the compound effectively disrupts signaling pathways associated with cell survival and proliferation, particularly through modulation of key kinases involved in oncogenic signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.